molecular formula C8H6N2O2 B13730069 5-Hydroxy-1h-indazole-4-carboxaldehyde

5-Hydroxy-1h-indazole-4-carboxaldehyde

Cat. No.: B13730069
M. Wt: 162.15 g/mol
InChI Key: VNDOZSGMSABEDX-UHFFFAOYSA-N
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Description

5-Hydroxy-1H-indazole-4-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are found in various natural products and synthetic drugs. The compound features a hydroxyl group at the 5-position and an aldehyde group at the 4-position of the indazole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1H-indazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazine derivatives with aldehydes or ketones, followed by cyclization to form the indazole ring. For example, the reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating, can yield the desired indazole product .

Industrial Production Methods

Industrial production methods for 5-Hydroxy-1H-indazole-4-carbaldehyde often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1H-indazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 5-Hydroxy-1H-indazole-4-carboxylic acid.

    Reduction: 5-Hydroxy-1H-indazole-4-methanol.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Hydroxy-1H-indazole-4-carbaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex indazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Hydroxy-1H-indazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The hydroxyl and aldehyde groups can form hydrogen bonds and participate in other interactions that influence its activity. The exact pathways and targets involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-1H-indazole: Lacks the aldehyde group, which may result in different reactivity and biological activity.

    1H-Indazole-4-carbaldehyde: Lacks the hydroxyl group, which can affect its chemical properties and applications.

    5-Formyl-1H-indazole: Another name for 1H-Indazole-4-carbaldehyde, highlighting the presence of the formyl group.

Uniqueness

5-Hydroxy-1H-indazole-4-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups on the indazole ring

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

5-hydroxy-2H-indazole-4-carbaldehyde

InChI

InChI=1S/C8H6N2O2/c11-4-6-5-3-9-10-7(5)1-2-8(6)12/h1-4,12H,(H,9,10)

InChI Key

VNDOZSGMSABEDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNC=C2C(=C1O)C=O

Origin of Product

United States

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